This compound is synthesized from natural amino acids and derivatives, primarily through organic synthesis methods. Its classification falls under the category of amino acids, which are the building blocks of proteins and play crucial roles in various metabolic pathways. The specific structure of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid allows it to participate in enzymatic reactions and potentially act as a substrate for various biochemical processes .
The synthesis of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid can be achieved through several methods, with one prominent approach involving the use of protected amino acids and succinic anhydride. The general steps include:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and selectivity during synthesis .
The molecular structure of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid can be described as follows:
The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with enzymes and receptors .
(S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid participates in various chemical reactions, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or enzymes .
The mechanism of action for (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid primarily involves its role as a substrate in enzymatic pathways. Its structural features allow it to interact with specific enzymes that recognize similar substrates:
The physical and chemical properties of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid include:
These properties are vital for understanding how the compound behaves in biological systems and during chemical reactions .
(S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid has several scientific applications:
The formation of the characteristic β-peptide bond in (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid occurs via non-ribosomal peptide assembly mechanisms distinct from canonical α-peptide synthesis. This molecule belongs to the aspartate-derived amino acid family, sharing biosynthetic origins with essential amino acids like lysine, methionine, threonine, and isoleucine [3] [7].
The initial steps involve L-aspartate activation by aspartate kinase (EC 2.7.2.4), which phosphorylates aspartate using adenosine triphosphate (ATP). Plant systems typically express multiple aspartate kinase isoforms, including both monofunctional enzymes and bifunctional enzymes fused with homoserine dehydrogenase activity. Kinetic analyses reveal that monofunctional aspartate kinase isoforms are subject to potent feedback inhibition by lysine, with one Arabidopsis isoform (AK1) exhibiting synergistic inhibition by S-adenosylmethionine – a regulatory mechanism unique to plants [3]. This phosphorylation step is succeeded by reduction via aspartate semialdehyde dehydrogenase (EC 1.2.1.11), generating aspartate-4-semialdehyde – the central branch-point metabolite [3].
Table 1: Key Enzymes in Aspartate-4-Semialdehyde Generation
Enzyme | EC Number | Reaction Catalyzed | Regulatory Mechanisms |
---|---|---|---|
Aspartate Kinase | 2.7.2.4 | ATP + L-aspartate → ADP + 4-phospho-L-aspartate | Feedback inhibition by lysine; Synergistic inhibition by S-adenosylmethionine (monofunctional isoforms); Threonine and leucine inhibition (bifunctional isoforms) |
Aspartate Semialdehyde Dehydrogenase | 1.2.1.11 | 4-phospho-L-aspartate + NADPH → L-aspartate-4-semialdehyde + phosphate + NADP⁺ | Potential inhibition by methionine (maize enzyme) |
For β-Aspartyl-Aspartic acid biosynthesis, aspartate-4-semialdehyde undergoes transamination or condensation reactions. Crucially, peptide bond formation involves nucleophilic attack by the β-carboxylate group of an aspartate donor molecule (or activated derivative) on the α-amino group of an acceptor aspartate molecule, facilitated by specialized ligases or synthetases. This bypasses the typical ribosomal α-carboxyl activation, directly establishing the β-aspartyl linkage observed in the final molecule [7].
Carboxylases and transaminases play indispensable roles in generating the activated precursors and facilitating the stereospecific amide bond formation within (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid.
Pyruvate carboxylase (PC; EC 6.4.1.1) serves a critical anaplerotic function. This biotin-dependent enzyme catalyzes the adenosine triphosphate and magnesium-dependent carboxylation of pyruvate to oxaloacetate, consuming bicarbonate [6]. Oxaloacetate is a direct precursor to aspartate via transamination, thereby supplying carbon skeletons for aspartate-derived metabolites:Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PᵢThe tetrameric structure of pyruvate carboxylase features distinct domains: a biotin carboxylase domain, a carboxyltransferase domain, a biotin carboxyl carrier domain, and an allosteric effector domain. Its activity is potently activated by acetyl coenzyme A, ensuring ample oxaloacetate (and subsequently aspartate) supply during heightened metabolic demand for aspartate-family amino acids or peptides [6].
Transaminases (ω-transaminases; ω-TAs; EC 2.6.1.-) are pivotal for introducing the amino group and ensuring chiral specificity. These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor (commonly alanine or glutamate) to aspartate precursors like oxaloacetate or keto-acid intermediates. R-specific ω-transaminases (RTAs) are particularly relevant for generating the (S)-chirality consistent with natural amino acid configurations found in (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid [9]. Transaminases operate in multienzyme complexes; proximity between RTA and alanine dehydrogenase (AlaDH; EC 1.4.1.1) enhances efficiency by channeling the pyruvate coproduct back to alanine, utilizing NADH and ammonia [9]:Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ L-Alanine + NAD⁺ + H₂OThis substrate channeling minimizes diffusion losses and thermodynamic barriers associated with isolated reactions.
Carboxypeptidases also contribute to peptide processing. Metallocarboxypeptidases (e.g., Carboxypeptidase A-like enzymes CPA1, CPA2, CPA4) cleave C-terminal hydrophobic residues, potentially trimming precursor peptides or generating the precise C-terminus of the target dipeptide. Their substrate specificity profiles (discussed in Section 1.3) are crucial for understanding potential biosynthetic or degradative processing steps [10].
The enzymatic synthesis of (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid demands exquisite substrate selectivity at multiple stages, particularly for the non-ribosomal peptide bond formation and potential post-assembly modifications.
The aspartate kinase isoforms exhibit distinct regulatory specificities. Monofunctional enzymes (e.g., AK1, AK2, AK3 in Arabidopsis) are primarily inhibited by lysine, whereas bifunctional aspartate kinase–homoserine dehydrogenase enzymes (AK-HSD1, AK-HSD2) are regulated by threonine, leucine, and activated by alanine, cysteine, isoleucine, serine, and valine. Within bifunctional enzymes, two non-equivalent threonine binding sites exist; binding to the first site inhibits kinase activity and promotes binding at the second site, inhibiting dehydrogenase activity [3]. This complex regulation ensures carbon flux is partitioned appropriately between lysine and threonine/methionine branches, indirectly influencing aspartate availability for dipeptide synthesis.
Dihydrodipicolinate synthase (DHDPS; EC 4.2.1.52), committing aspartate-4-semialdehyde towards lysine biosynthesis, is feedback-inhibited by lysine. Plant DHDPS enzymes (e.g., Arabidopsis DHDPS1, DHDPS2) exhibit sensitivity to lysine concentration, acting as a major regulatory checkpoint preventing over-accumulation of lysine and its derivatives [3]. This regulation indirectly modulates the aspartate semialdehyde pool potentially available for β-Aspartyl-Aspartic acid formation.
Carboxypeptidases demonstrate stringent specificity for C-terminal residues, relevant for potential precursor processing. Proteome-derived peptide library profiling reveals distinct preferences:
Table 2: Substrate Specificity Profiles of Metallocarboxypeptidases Relevant to Aspartyl Peptide Processing
Carboxypeptidase | Preferred P1 Residues (C-terminal) | Secondary Preferences | Inferred Role in Dipeptide Context |
---|---|---|---|
hCPA1 | Alanine, Glycine, Serine | Valine, Leucine | Unlikely major role; prefers small residues |
hCPA2 | Phenylalanine, Tyrosine, Tryptophan | Methionine, Leucine | Potential trimming of precursors with aromatic C-termini |
hCPA4 | Valine, Leucine, Methionine | Isoleucine, Threonine | Potential role if precursor has aliphatic C-terminus |
mCPA3 (MC-CPA) | Phenylalanine, Tyrosine | Tryptophan, Leucine | Similar to hCPA2; aromatic residue preference |
For the specific peptide bond formation creating the β-Aspartyl linkage, the putative ligase or synthetase must exhibit dual specificity:
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